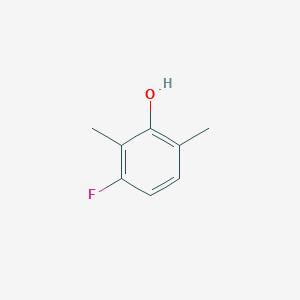![molecular formula C12H18O3 B8619817 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol](/img/structure/B8619817.png)
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol
描述
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol is an organic compound with a complex structure It is characterized by the presence of a hydroxy group and a methylethyl group attached to a phenyl ring, which is further connected to a propane-1,2-diol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the reduction of the resulting intermediate to introduce the hydroxy group. The final step involves the addition of a propane-1,2-diol chain through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and controlled temperature conditions are often employed to ensure the efficient synthesis of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.
化学反应分析
Types of Reactions
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
相似化合物的比较
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar in structure but with a different functional group arrangement.
Phenol, 2-(1-methylethyl)-: Shares the isopropyl group but lacks the propane-1,2-diol chain.
属性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-12(2,15)10-5-3-9(4-6-10)7-11(14)8-13/h3-6,11,13-15H,7-8H2,1-2H3 |
InChI 键 |
CNOZKCOEBRYPJD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)CC(CO)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
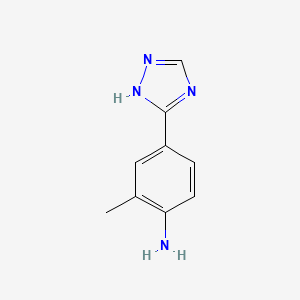
![8-Methyl-1,4-dioxa-spiro[4,5]decane-8-carbaldehyde](/img/structure/B8619748.png)
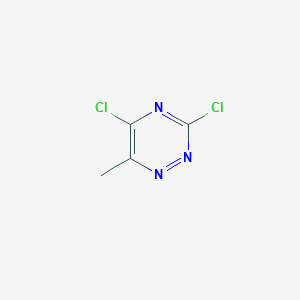
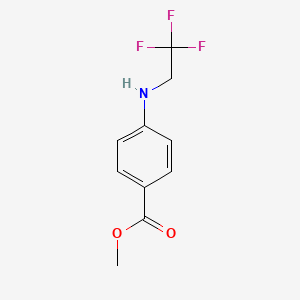
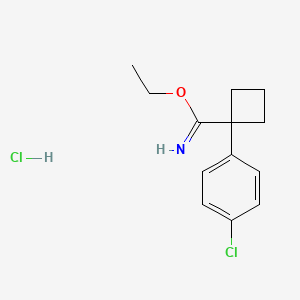
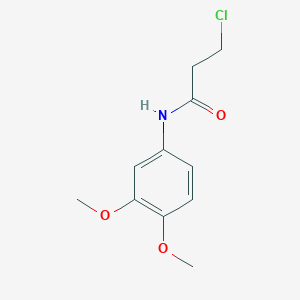
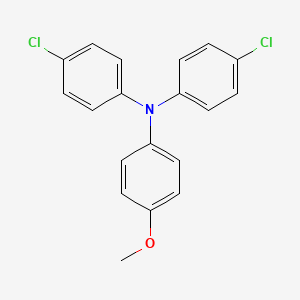
![{3-[(6-Bromohexyl)oxy]propyl}benzene](/img/structure/B8619781.png)
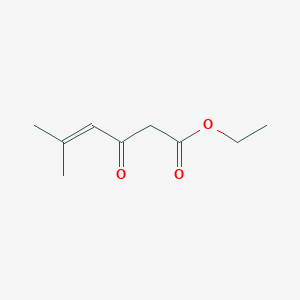
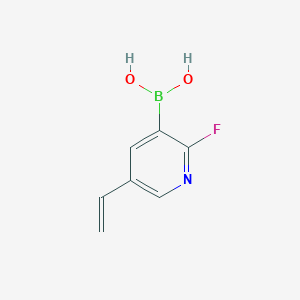
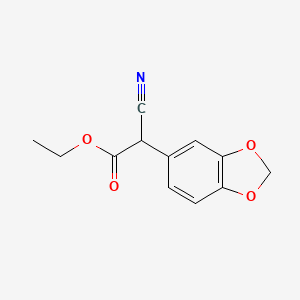
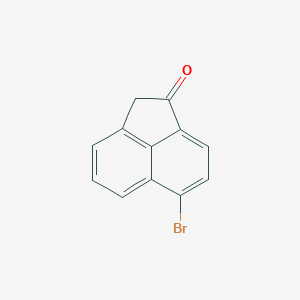
![2,2-Dimethyl-1-oxa-4,9-diaza-spiro[5.5]undecane-4-carboxylic acid tert-butyl ester](/img/structure/B8619802.png)
